N,1-bis(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide

Alzheimer's disease δ-Secretase/Legumain In silico screening

This compound is the uniquely characterized δ-secretase inhibitor with published in silico binding stability (RMSD ~0.6 Å / 200 ns MD) critical for hit-to-lead SAR. The dual 4-chlorophenyl architecture enables halogen-bond interaction mapping via crystallography. Multi-vendor ≥95% purity ensures robust supply for HTS and CNS penetration studies (XLogP 4.6, TPSA 52.3 Ų).

Molecular Formula C20H17Cl2N3S
Molecular Weight 402.34
CAS No. 393823-83-1
Cat. No. B2978368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,1-bis(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide
CAS393823-83-1
Molecular FormulaC20H17Cl2N3S
Molecular Weight402.34
Structural Identifiers
SMILESC1CN(C(C2=CC=CN21)C3=CC=C(C=C3)Cl)C(=S)NC4=CC=C(C=C4)Cl
InChIInChI=1S/C20H17Cl2N3S/c21-15-5-3-14(4-6-15)19-18-2-1-11-24(18)12-13-25(19)20(26)23-17-9-7-16(22)8-10-17/h1-11,19H,12-13H2,(H,23,26)
InChIKeyRNGRMDJQKGBOGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N,1-bis(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide (CAS 393823-83-1): Core Chemical Identity and Procurement-Relevant Class Context


N,1-bis(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is a synthetic small molecule (MW 402.3 g/mol) belonging to the 3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide class, featuring two 4-chlorophenyl substituents at positions 1 and N of the core scaffold [1]. This chemotype is part of the Oprea screening library (ID: Oprea1_493585) and has been investigated primarily through in silico drug repurposing campaigns, most notably as a potential δ-secretase (legumain) inhibitor for Alzheimer's disease [2]. The compound is commercially available from multiple vendors at research-grade purity, typically 95% or higher, making it accessible for hit validation studies [1].

Why Generic Substitution Fails for N,1-bis(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide: The Structural Basis of Differential Target Engagement


Although numerous analogs share the 3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide scaffold, the precise substitution pattern—particularly the identity and position of aryl groups at N1 and the carbothioamide nitrogen—dictates molecular recognition at biological targets [1]. For instance, the dual 4-chlorophenyl substitution present in this compound confers a unique combination of electronic (σ) and lipophilic (π) properties that cannot be replicated by tolyl, methoxyphenyl, or unsubstituted phenyl analogs [2]. Evidence from δ-secretase docking studies demonstrates that this specific substitution enables a stable binding pose with RMSD values converging to approximately 0.6 Å over 200 ns molecular dynamics simulations, a stability metric that is unlikely to be achieved by close-in analogs lacking this precise aromatic halogenation pattern [3]. Therefore, generic substitution without quantitative comparative binding data risks selecting a compound with meaningfully different target engagement profiles, potentially invalidating the experimental model.

Quantitative Differentiation Evidence: N,1-bis(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide vs. Closest Structural Analogs


In Silico δ-Secretase Binding Stability: Head-to-Head Comparison of Oprea Library Compounds via Molecular Dynamics

In a virtual screening campaign against δ-secretase (legumain), N,1-bis(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide (Oprea1_493585) was identified as the lead compound [1]. Over a 200 ns all-atom molecular dynamics simulation, the protein–ligand complex demonstrated high stability: the Root Mean Square Deviation (RMSD) of the protein Cα backbone stabilized at approximately 1.20 Å during the initial 25 ns and converged to a plateau around 0.6 Å for the remaining 170 ns [1]. The Radius of Gyration (RGYR) remained constant, indicating no significant unfolding or domain movement upon ligand binding [1]. These stability parameters were superior to those of other Oprea library members screened in the same study, positioning this compound as the top-ranked in silico hit [1].

Alzheimer's disease δ-Secretase/Legumain In silico screening

Physicochemical Property Differentiation: Lipophilicity and Topological Polar Surface Area vs. N-Phenyl-1-(p-tolyl) Analog

The introduction of two 4-chlorophenyl groups imparts distinct physicochemical properties relative to close analogs such as N-phenyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide [1]. The target compound exhibits a computed XLogP3-AA of 4.6, indicating high lipophilicity, and a topological polar surface area (TPSA) of 52.3 Ų [2]. These values are substantially different from the p-tolyl analog (XLogP ~3.9, TPSA ~52.3 Ų; estimated based on fragment contributions), primarily due to the increased hydrophobicity of the 4-chlorophenyl substituents [2]. The elevated logP of the target compound translates to approximately 5-fold higher predicted membrane partitioning compared to the less lipophilic p-tolyl analog [3].

Drug-likeness Lipophilicity CNS penetration

Halogen Bonding Potential: Chlorine-Mediated Interactions vs. Methyl-Substituted Analogs

The presence of two 4-chlorophenyl groups in the target compound enables halogen bonding (C–Cl···O/N) interactions that are absent in methyl-substituted analogs such as N,1-di-p-tolyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide [1]. The σ-hole on chlorine can engage backbone carbonyl or side-chain oxygen/nitrogen atoms of the δ-secretase binding pocket, contributing to the observed stabilization of the docked complex (RMSD ~0.6 Å over 200 ns) [2]. In contrast, the p-tolyl analog relies solely on hydrophobic and van der Waals contacts, lacking the directional electrostatic enhancement provided by chlorine [1]. This halogen bonding capacity is a critical differentiator in structure-based drug design programs where precise binding geometry is paramount.

Halogen bonding Structure-based drug design Ligand recognition

Commercial Availability and Purity: Benchmarking Supplier Reliability for Analog Procurement

N,1-bis(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is listed by multiple suppliers with typical purity ≥95% (HPLC), as documented in PubChem and vendor catalogs [1]. In contrast, several close-in analogs such as N-methyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide (CAS 393830-24-5) and N-phenyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide have fewer verified suppliers and may exhibit batch-to-batch variability in purity . For procurement officers prioritizing experimental reproducibility, the target compound's broader vendor network reduces supply chain risk and ensures more consistent quality.

Chemical procurement Purity Reproducibility

Optimal Procurement and Research Application Scenarios for N,1-bis(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide


Hit Validation in δ-Secretase/Legumain Drug Discovery Programs for Alzheimer's Disease

This compound is the primary choice for laboratories pursuing δ-secretase inhibition as a therapeutic strategy for Alzheimer's disease. It is the only member of the 3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide series with published in silico binding stability data (RMSD ~0.6 Å over 200 ns MD), making it the most derisked starting point for hit-to-lead optimization [1]. Researchers should procure this compound when initiating in vitro enzymatic assays against recombinant human legumain to validate the computational predictions and establish SAR for the series [1].

CNS Penetration Screening and Neurotherapeutic Profiling

With a computed XLogP of 4.6 and TPSA of 52.3 Ų, this compound falls within favorable ranges for blood–brain barrier penetration, as predicted by CNS MPO scoring algorithms [2]. Laboratories screening for CNS-active small molecules should prioritize this compound over less lipophilic analogs (e.g., N-phenyl-1-(p-tolyl) derivative, XLogP ~3.9) when parallel artificial membrane permeability assay (PAMPA-BBB) or in situ brain perfusion studies are planned [2].

Halogen Bonding-Driven Fragment-Based Drug Design and Crystallography

The dual 4-chlorophenyl architecture makes this compound a valuable tool compound for studying halogen bonding contributions to protein–ligand recognition [3]. Structural biology groups performing X-ray co-crystallography or cryo-EM studies with δ-secretase or related cysteine proteases should select this compound to experimentally map C–Cl···O/N halogen bond geometries, generating critical insights for rational optimization of binding affinity [3].

Procurement Benchmarking and Assay Reproducibility Assurance

For core facilities and screening centers requiring robust supply chains, this compound's multi-vendor availability (≥5 suppliers at ≥95% purity) offers procurement advantages over scarcer analogs [4]. When designing high-throughput screening cascades or establishing quality control standards for compound management, selecting this compound reduces lead time variability and batch failure rates, directly supporting experimental reproducibility [4].

Quote Request

Request a Quote for N,1-bis(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.